Structural characterization of GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP
Structural characterization of GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP
An In-Depth Technical Guide to the Structural Characterization of GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP
Abstract
This technical guide provides a comprehensive framework for the structural characterization of the synthetic disaccharide, 4-Methoxyphenyl 3-O-(3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2,4,6-tri-O-benzyl-β-D-galactopyranoside, hereafter referred to as GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP. This complex molecule is a valuable building block in synthetic carbohydrate chemistry, often utilized in the assembly of larger oligosaccharides relevant to glycobiology and drug development.[1] The definitive confirmation of its covalent structure, stereochemistry, and purity requires a multi-faceted analytical approach. This document outlines the core methodologies—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—and explains the causal logic behind experimental choices. Detailed protocols, expected data, and interpretation strategies are provided to guide researchers in validating the integrity of this compound.
Introduction: The Imperative for Rigorous Characterization
The biological function of complex carbohydrates is dictated by their precise three-dimensional structure. Every monosaccharide unit, its anomeric configuration (α or β), the linkage position between units, and the nature of any appended chemical groups contribute to its unique identity and biological activity. GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP is a protected disaccharide designed for use in further glycosylation reactions.[2][3] Its structure contains several key features that must be unequivocally verified:
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Two distinct monosaccharide units: A D-galactose (Gal) core and a 2-deoxy-2-phthalimido-D-glucosamine (GlcNPhth) unit.
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A specific glycosidic linkage: A β(1→3) bond connecting the anomeric carbon of GlcNPhth to the 3-hydroxyl position of the Gal residue.
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Defined stereochemistry: β-anomeric configurations at both the galactose-aglycon linkage and the inter-glycosidic bond.
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Regioselective protection: Benzyl (Bn) ethers on the Gal ring, and acetyl (Ac) esters and a phthalimido (Phth) group on the GlcNPhth ring, which direct future reactivity.
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An aglycon tag: A 4-methoxyphenyl (MP) group for easy detection and as a potential anomeric leaving group.
Failure to confirm any of these features could lead to the synthesis of incorrect final products, wasting significant resources and yielding potentially misleading biological data. This guide details the synergistic use of modern analytical techniques to provide a self-validating system for complete structural confirmation.
Molecular Architecture
The structural complexity of the target molecule necessitates a clear visual representation to understand the analytical challenge.
Caption: Molecular components of GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP.
Primary Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of complex organic molecules like protected oligosaccharides.[4] It provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.
Rationale and Experimental Workflow
The characterization strategy relies on a suite of NMR experiments. 1D (¹H, ¹³C) spectra provide an initial survey of all proton and carbon environments. 2D correlation experiments (COSY, HSQC, HMBC) are then essential to piece the puzzle together, assigning specific signals and confirming the critical linkages that define the molecule.
Caption: Integrated NMR workflow for structural validation.
Detailed Experimental Protocol (NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is appropriate given the compound's nonpolar benzyl and phthalimido protecting groups.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion, which is critical for resolving the crowded sugar proton region.[6]
-
1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A distortionless enhancement by polarization transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D Data Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a phase-sensitive gradient-enhanced (gCOSY) experiment to identify scalar-coupled protons (protons separated by 2-3 bonds). This is the primary tool for walking through the proton spin system of each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gradient-enhanced experiment to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced experiment with a long-range coupling delay optimized for ~8 Hz. This will reveal correlations between protons and carbons separated by 2-3 bonds, and is the definitive experiment for confirming the glycosidic linkage.
-
Data Interpretation and Expected Results
The combination of NMR experiments allows for the complete assignment of the molecule's structure.
Key Diagnostic Signals in ¹H NMR:
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Anomeric Protons (H-1, H-1'): Two distinct doublets are expected in the δ 4.5-5.5 ppm region. The large coupling constant (³J(H,H) ≈ 8-9 Hz) for both signals is diagnostic of a trans-diaxial relationship with their respective H-2 protons, confirming the β-configuration for both glycosidic linkages.
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Aromatic Protons: Multiple signals between δ 6.8-7.9 ppm. The 4-methoxyphenyl group will present as a characteristic AA'BB' system (two doublets), the three benzyl groups will appear as complex multiplets, and the phthalimido group will show two multiplets in the downfield aromatic region.[7]
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Protecting Group Protons:
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Three sharp singlets (each integrating to 3H) for the acetyl methyl groups (CH₃) between δ 1.8-2.1 ppm.
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A sharp singlet (3H) for the methoxy group (OCH₃) of the MP aglycon around δ 3.8 ppm.
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Multiple doublets and multiplets for the benzylic methylene protons (CH₂Ph) between δ 4.5-5.0 ppm.
-
Definitive Linkage Analysis using HMBC: The most critical experiment is the HMBC, which provides unequivocal proof of the β(1→3) linkage. The key correlation to observe is a cross-peak between the anomeric proton of the GlcNPhth residue (H-1') and the C-3 carbon of the galactose residue. The absence of a correlation between H-1' and any other galactose carbon (e.g., C-4 or C-6) confirms the regioselectivity of the glycosylation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Corroborating 2D Experiment |
|---|---|---|---|
| Galactose Unit | |||
| H-1 / C-1 | ~5.0 (d, J=8 Hz) | ~101 | HSQC, HMBC to MP Cipso |
| H-2 / C-2 | ~3.9 | ~78 | COSY to H-1, H-3; HSQC |
| H-3 / C-3 | ~3.7 | ~82 (glycosylated) | COSY to H-2, H-4; HSQC |
| H-4 / C-4 | ~4.2 | ~75 | COSY to H-3, H-5; HSQC |
| OCH₃ (MP) | ~3.8 (s) | ~55 | HSQC |
| Ar-H (Bn) | 7.2-7.4 (m) | 127-138 | HSQC |
| GlcNPhth Unit | |||
| H-1' / C-1' | ~5.3 (d, J=8.5 Hz) | ~99 | HSQC, HMBC to Gal C-3 |
| H-2' / C-2' | ~4.4 (t) | ~54 | COSY to H-1', H-3'; HSQC |
| H-3' / C-3' | ~5.5 (t) | ~72 (acetylated) | COSY to H-2', H-4'; HSQC |
| Ar-H (Phth) | 7.7-7.9 (m) | 123-134 | HSQC |
| CH₃ (Ac) | 1.8-2.1 (3x s) | ~21 | HSQC |
| C=O (Ac, Phth) | - | 168-171 | HMBC from CH₃ and Ar-H |
Note: Predicted shifts are based on general values for similar protected disaccharides and should be confirmed by 2D analysis.[6][8][9]
Corroborative Analysis: Mass Spectrometry
While NMR defines the covalent structure and stereochemistry, high-resolution mass spectrometry (HRMS) provides orthogonal confirmation of the elemental composition and molecular weight.
Rationale and Experimental Protocol (MS)
Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation, making it ideal for confirming the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
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Acquisition: Acquire the spectrum in positive ion mode. The presence of multiple oxygen atoms and the aromatic MP group makes the molecule readily form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).
Data Interpretation and Expected Results
The primary goal is to match the observed mass-to-charge ratio (m/z) of the molecular ion to the theoretically calculated exact mass.
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Molecular Formula: C₆₂H₆₁NO₁₆
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Calculated Monoisotopic Mass: 1079.3991 g/mol
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 1080.4069 |
| [M+Na]⁺ | 1102.3889 |
| [M+K]⁺ | 1118.3628 |
Observing these ions within a narrow mass tolerance (e.g., < 5 ppm) provides very high confidence in the elemental composition of the synthesized molecule. Tandem MS (MS/MS) can be performed by isolating an ion (e.g., [M+Na]⁺) and fragmenting it to yield structural information, such as cleavage of the glycosidic bond, which would further confirm the disaccharide nature of the compound.[10][11]
Purity and Physical Property Assessment
Beyond the detailed molecular structure, confirming the purity and physical properties of the bulk sample is essential for its use as a reliable chemical reagent.
-
High-Performance Liquid Chromatography (HPLC): Analysis by HPLC, typically on a normal-phase or reverse-phase column with UV detection (monitoring the aromatic MP or Phth groups), is used to assess purity. Commercial suppliers report purities of >98.0%, which should be reproducible.[5][12]
-
Optical Rotation: The specific rotation is a measure of the overall chirality of the molecule and serves as a quick check for enantiomeric purity and structural integrity. The reported value is [α]D = -7.0 to -10.0° (c=1, CHCl₃).[5]
-
Melting Point: A sharp melting point range is indicative of high purity. The expected range is 173.0 to 177.0 °C.[5]
Conclusion
The structural characterization of GlcNPhth[346Ac]β(1-3)Gal[246Bn]-β-MP is a rigorous process that relies on the synergistic application of powerful analytical techniques. A comprehensive suite of 1D and 2D NMR experiments provides the definitive blueprint of the molecule's covalent structure and stereochemistry, with the HMBC experiment being the cornerstone for confirming the critical β(1→3) glycosidic linkage. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, chromatographic and physical property measurements confirm the sample's purity. By following the integrated workflow described in this guide, researchers and drug development professionals can possess a high degree of confidence in the structural integrity of this complex and valuable glycosyl donor, ensuring its fidelity in the synthesis of advanced glycan structures.
References
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ResearchGate. 'H NMR chemical shifts" of methyl glycosides 1-9 | Download Table. Available from: [Link]
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Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Available from: [Link]
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Lin, C. C., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules. Available from: [Link]
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Poveda, A., & Jiménez-Barbero, J. (2013). NMR Chemical Shifts in Structural Biology of Glycosaminoglycans. Analytical Chemistry. Available from: [Link]
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ResearchGate. Scheme 1 showed the synthesis of N-phthalimido protected glucosamine... Available from: [Link]
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Han, L., & Costello, C. E. (2013). Mass spectrometry of glycans. Biochemistry (Moscow). Available from: [Link]
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Sato, K., & Kiso, M. (1994). Synthesis of alpha-D-galactopyranosyl-linked oligosaccharides containing the alpha-Gal-->beta-Gal-->GlcNAc sequence employing methyl-2,3,4,6-tetra-O-(4-methoxybenzyl)-1-thio-beta-D-galactopyranosid e as an efficient glycosyl donor. Carbohydrate Research. Available from: [Link]
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Guo, H., & Chen, G. (2021). Applications of controlled inversion strategies in carbohydrate synthesis. RSC Advances. Available from: [Link]
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Demchenko, A. V. (2008). Protecting Group-Free Synthesis of Glycosides. Organic & Biomolecular Chemistry. Available from: [Link]
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Gümüş, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure. Available from: [Link]
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ResearchGate. Mass spectra of the TMS derivatives of Gal-1-P (A) and [2-13 C]Gal-1-P... Available from: [Link]
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van der Woude, S. E., et al. (2023). Analysis of Immunogenic Galactose-α-1,3-galactose-Containing N-Glycans in Beef, Mutton, and Pork Tenderloin by Combining Matrix-Assisted Laser Desorption/Ionization-Mass Spectroscopy and Capillary Electrophoresis Hyphenated with Mass Spectrometry via Electrospray Ionization. Journal of Agricultural and Food Chemistry. Available from: [Link]
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